molecular formula C12H12N2O2S B2677769 3-(Benzyloxy)thiophene-2-carbohydrazide CAS No. 343375-80-4

3-(Benzyloxy)thiophene-2-carbohydrazide

Cat. No.: B2677769
CAS No.: 343375-80-4
M. Wt: 248.3
InChI Key: KOHQGZOPNDFKRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)thiophene-2-carbohydrazide typically involves the reaction of 3-(benzyloxy)thiophene-2-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities. Additionally, industrial production would likely incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzyloxy)thiophene-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)thiophene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s benzyloxy and carbohydrazide groups enable it to form hydrogen bonds and other interactions with target molecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the benzyloxy group and the carbohydrazide moiety on the thiophene ring.

Properties

IUPAC Name

3-phenylmethoxythiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-14-12(15)11-10(6-7-17-11)16-8-9-4-2-1-3-5-9/h1-7H,8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHQGZOPNDFKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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